5-Fluoronicotinohydrazide
Overview
Description
5-Fluoronicotinohydrazide is a useful research compound. Its molecular formula is C6H6FN3O and its molecular weight is 155.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoronicotinohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoronicotinohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mechanisms of Action and Clinical Strategies
- 5-Fluorouracil is primarily used in cancer treatment, with its mechanism of action significantly understood over the past decades. Despite advancements, drug resistance remains a major challenge in clinical use (Longley, Harkin, & Johnston, 2003).
Metabolism and In Vivo Monitoring
- The metabolism of 5-FU can be monitored in vivo using nuclear magnetic resonance, providing insights into its pharmacodynamics and efficacy in cancer treatments (Stevens et al., 1984).
Clinical Pharmacology
- In clinical pharmacology, 5-FU is used for treating various malignancies, including colon, breast, and skin cancer. Its metabolism follows similar pathways as uracil, but the precise mechanism of action and contribution to tumor or host cell toxicity is not fully clear (Diasio & Harris, 1989).
Biochemistry and Pharmacology
- The biochemistry and pharmacology of 5-FU involve its conversion to nucleotide levels for effectiveness. Its main action is the inhibition of DNA synthesis, but resistance can arise due to metabolic aberrations or alterations in target enzymes (Pinedo & Peters, 1988).
Mutational Impact in Cancer Treatment
- Treatment with 5-FU can induce a characteristic mutational pattern in cancer cells, which may influence tumor evolution and the risk of secondary malignancies (Christensen et al., 2019).
Bibliometric Analysis (2015–2020)
- A bibliometric analysis of recent studies on 5-FU shows a focus on drug delivery, synthesis of anticancer compounds, and drug resistance, highlighting the ongoing research and development in this area (Ramirez-Malule Howard & Wilson, 2022).
Ophthalmic Applications
- In ophthalmology, 5-FU has been used as an adjunct in surgeries to reduce fibroblastic proliferation and scarring, showing its versatility beyond oncology (Abraham, Selva, Casson, & Leibovitch, 2012).
properties
IUPAC Name |
5-fluoropyridine-3-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNFDWWNPYUQOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325924 | |
Record name | 5-Fluoronicotinohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoronicotinohydrazide | |
CAS RN |
701-40-6 | |
Record name | 5-Fluoro-3-pyridinecarboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 521781 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC521781 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoronicotinohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20325924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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